molecular formula C14H22N2O4S B7061258 N-(2-hydroxy-5-sulfamoylphenyl)-2-propylpentanamide

N-(2-hydroxy-5-sulfamoylphenyl)-2-propylpentanamide

Cat. No.: B7061258
M. Wt: 314.40 g/mol
InChI Key: JOKFGNXSIIQFSG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-sulfamoylphenyl)-2-propylpentanamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a sulfonamide group, which is known for its biological activity, and a hydroxyphenyl group, which contributes to its chemical reactivity.

Properties

IUPAC Name

N-(2-hydroxy-5-sulfamoylphenyl)-2-propylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-3-5-10(6-4-2)14(18)16-12-9-11(21(15,19)20)7-8-13(12)17/h7-10,17H,3-6H2,1-2H3,(H,16,18)(H2,15,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKFGNXSIIQFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-sulfamoylphenyl)-2-propylpentanamide typically involves the reaction of 3-amino-4-hydroxybenzenesulfonamide with an appropriate anhydride. The reaction is carried out in ethanol (EtOH) as the solvent. The anhydride is added dropwise to a suspension of the sulfonamide in ethanol, and the reaction mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-sulfamoylphenyl)-2-propylpentanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or amides.

Scientific Research Applications

N-(2-hydroxy-5-sulfamoylphenyl)-2-propylpentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-sulfamoylphenyl)-2-propylpentanamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure in glaucoma .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-5-sulfamoylphenyl)acetamide
  • N-(2-hydroxy-5-sulfamoylphenyl)propionamide

Comparison

N-(2-hydroxy-5-sulfamoylphenyl)-2-propylpentanamide is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. Compared to its shorter-chain analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

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